Rubidium 5-oxo-DL-prolinate

CAS No.: 85959-39-3

Cat. No.: VC18459412

Molecular Formula: C5H6NO3Rb

Molecular Weight: 213.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85959-39-3 |

|---|---|

| Molecular Formula | C5H6NO3Rb |

| Molecular Weight | 213.57 g/mol |

| IUPAC Name | 5-oxopyrrolidine-2-carboxylate;rubidium(1+) |

| Standard InChI | InChI=1S/C5H7NO3.Rb/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

| Standard InChI Key | RGRBEEBQJAGAON-UHFFFAOYSA-M |

| Canonical SMILES | C1CC(=O)NC1C(=O)[O-].[Rb+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

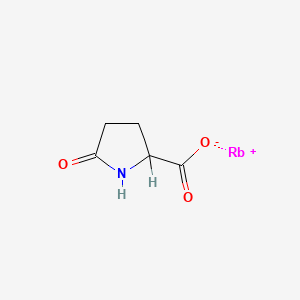

Rubidium 5-oxo-DL-prolinate consists of a racemic mixture (DL-form) of 5-oxoproline coordinated with rubidium. The parent compound, 5-oxo-DL-proline (CAS: 149-87-1), is a lactamized derivative of glutamic acid, featuring a pyrrolidone ring with a ketone group at the 5-position . The rubidium salt formation occurs via deprotonation of the carboxylic acid group, resulting in the ionic structure C₅H₆NO₃⁻·Rb⁺ .

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The DL designation indicates the racemic nature of the proline derivative, with equal proportions of D- and L-enantiomers. This contrasts with enzymatic substrates like 5-oxo-L-proline, which are stereospecific . The rubidium ion’s large ionic radius (1.52 Å) influences lattice stability and solubility, distinguishing it from lighter alkali metal salts (e.g., sodium or potassium) .

Synthesis and Purification

Synthetic Routes

Industrial synthesis typically involves neutralization of 5-oxo-DL-proline with rubidium hydroxide :

Alternative methods include ion-exchange chromatography or metathesis reactions using rubidium carbonate . Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions report yields exceeding 99% purity via recrystallization from aqueous ethanol .

Physicochemical Properties

Thermal Stability

While specific melting points are unreported, rubidium salts generally exhibit higher decomposition temperatures (>300°C) compared to sodium or potassium analogs due to stronger ionic interactions . Thermogravimetric analysis (TGA) would show mass loss corresponding to Rb₂CO₃ formation above 500°C .

Solubility and Reactivity

The compound is hygroscopic and soluble in polar solvents (e.g., water, methanol), with limited solubility in apolar media . Aqueous solutions are mildly basic (pH ~8–9) due to residual rubidium hydroxide .

Table 2: Physical and Chemical Properties

Applications and Industrial Relevance

Pharmaceutical Intermediates

Rubidium 5-oxo-DL-prolinate serves as a precursor in peptide synthesis, particularly for introducing modified proline residues into antimicrobial peptides or collagen analogs . Its rubidium counterion may enhance solubility in non-aqueous reaction media, facilitating solid-phase peptide editing .

Catalysis

In asymmetric organocatalysis, rubidium salts are employed to stabilize enolate intermediates. While direct evidence for this compound’s catalytic use is limited, its structural similarity to proline-based catalysts (e.g., L-proline) suggests potential in aldol or Michael additions .

Materials Science

Rubidium’s low electronegativity makes it suitable for ionic conductive materials. Thin films of rubidium prolinate could be explored for solid electrolytes in Rb-ion batteries, though this application remains speculative .

| Supplier | Purity | Form | Price (USD) | Source |

|---|---|---|---|---|

| Zibo Hangyu Biotechnology | 99% | Powder | $50/g | |

| Chemlyte Solutions | 99.9% | Liquid | $120/g | |

| Bluecrystal Chem-Union | 99% | Powder | $30/g |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume